The Structural Elucidation and Synthesis of Cbz-D-Leu-Val-Boc: A Technical Guide
The Structural Elucidation and Synthesis of Cbz-D-Leu-Val-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide derivative Cbz-D-Leu-Val-Boc, focusing on its chemical structure, a plausible synthetic pathway, and expected analytical data. This information is critical for researchers in the fields of peptide chemistry, drug discovery, and development who may utilize this molecule as an intermediate or a final product.
Molecular Structure of Cbz-D-Leu-Val-Boc
Cbz-D-Leu-Val-Boc is a dipeptide composed of D-Leucine and Valine. The N-terminus of the D-Leucine residue is protected by a Carboxybenzyl (Cbz) group, and the C-terminus of the Valine residue is protected by a tert-Butoxycarbonyl (Boc) group. The two amino acids are linked by a peptide bond.
The key structural features are:
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Carboxybenzyl (Cbz) Group: Attached to the amino group of D-Leucine, this protecting group is stable under various conditions but can be removed by catalytic hydrogenolysis.[1][2]
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D-Leucine (D-Leu): An unnatural stereoisomer of the amino acid Leucine.
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Peptide Bond: The amide linkage formed between the carboxyl group of D-Leucine and the amino group of Valine.[3][4]
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Valine (Val): A natural amino acid.
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tert-Butoxycarbonyl (Boc) Group: Attached to the carboxyl group of Valine (in practice, it protects the amino group of a valine derivative which is then coupled, or in this case, likely the valine amino acid has its carboxylic acid group protected as a tert-butyl ester, which is conceptually similar to a Boc protection of the C-terminus for synthetic purposes). This protecting group is labile to acidic conditions.[5]
The systematic IUPAC name for this compound is Benzyl ((R)-1-(((S)-1-(tert-butoxycarbonylamino)-3-methylbutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate.
Below is a diagram illustrating the chemical structure of Cbz-D-Leu-Val-Boc.
Physicochemical Properties (Predicted)
Below is a table summarizing the predicted physicochemical properties of Cbz-D-Leu-Val-Boc. These values are calculated based on its structure and are useful for experimental design.
| Property | Value |
| Molecular Formula | C25H39N3O6 |
| Molecular Weight | 477.60 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 12 |
| Exact Mass | 477.283886 g/mol |
| Monoisotopic Mass | 477.283886 g/mol |
| Topological Polar Surface Area | 139 Ų |
| Heavy Atom Count | 34 |
Synthetic Workflow
The synthesis of Cbz-D-Leu-Val-Boc typically involves the coupling of two protected amino acid precursors: N-Cbz-D-Leucine and Valine with a protected C-terminus, for instance, as a tert-butyl ester. The following workflow outlines a standard solution-phase peptide synthesis approach.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the synthesis of Cbz-D-Leu-Val-Boc.
N-Terminal Protection of D-Leucine with Cbz
Objective: To synthesize N-Cbz-D-Leucine.
Materials:
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D-Leucine
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Benzyl chloroformate (Cbz-Cl)
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Sodium carbonate (Na2CO3)
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Dioxane
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Water
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Diethyl ether
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Hydrochloric acid (HCl), 1M
Procedure:
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Dissolve D-Leucine in an aqueous solution of sodium carbonate.
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Cool the solution in an ice bath.
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Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
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Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
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Acidify the aqueous layer with 1M HCl to precipitate the N-Cbz-D-Leucine.
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
C-Terminal Protection of Valine as a tert-Butyl Ester
Objective: To synthesize Valine tert-butyl ester (Val-OtBu).
Materials:
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Valine
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Dichloromethane (DCM)
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Sulfuric acid (concentrated)
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Isobutylene (liquid)
Procedure:
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Suspend Valine in dichloromethane in a pressure vessel.
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Cool the suspension to -78 °C (dry ice/acetone bath).
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Carefully add concentrated sulfuric acid as a catalyst.
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Add liquefied isobutylene to the vessel.
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Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
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Cool the vessel again before carefully opening it.
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Valine tert-butyl ester.
Peptide Coupling
Objective: To couple N-Cbz-D-Leucine and Valine-OtBu to form Cbz-D-Leu-Val-OtBu.
Materials:
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N-Cbz-D-Leucine
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Valine-OtBu
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Dicyclohexylcarbodiimide (DCC)
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1-Hydroxybenzotriazole (HOBt)
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Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
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Dissolve N-Cbz-D-Leucine and HOBt in anhydrous DMF or DCM.
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Cool the solution to 0 °C in an ice bath.
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Add DCC to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
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Add a solution of Valine-OtBu in the same solvent to the reaction mixture.
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Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
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Filter off the dicyclohexylurea (DCU) byproduct.
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Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide.
Purification
Objective: To purify the crude Cbz-D-Leu-Val-OtBu.
Procedure:
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The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure.
Analytical Data
The final product should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data for Cbz-D-Leu-Val-Boc.
| Analytical Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95% is expected on a reverse-phase column (e.g., C18) with a water/acetonitrile gradient. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the [M+H]+ ion at m/z 478.60 and/or the [M+Na]+ ion at m/z 500.58. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | The proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3) would show characteristic signals for the aromatic protons of the Cbz group, the protons of the amino acid side chains and backbones, and the singlet for the nine protons of the Boc group. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amides, C=O stretching of the carbamate and amide groups, and aromatic C-H stretching. |
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and analysis of the protected dipeptide Cbz-D-Leu-Val-Boc. The provided protocols are based on standard peptide chemistry techniques and can be adapted by researchers for their specific needs. Proper characterization using the analytical methods outlined is essential to ensure the quality and identity of the synthesized molecule for its intended application in research and development.
